DAS-5-oCRBN vs. Dasatinib: Potent c-Src Degradation DC50 and Dmax in CAL-148 Cells
DAS-5-oCRBN induces potent degradation of c-Src with a DC50 of 3 nM and a Dmax of 78% at 100 nM in CAL-148 cells, whereas the parent inhibitor dasatinib shows no degradation activity in this assay [1]. The degradation is proteasome-dependent and requires both c-Src and CRBN binding.
| Evidence Dimension | c-Src degradation potency (DC50) and efficacy (Dmax) |
|---|---|
| Target Compound Data | DC50 = 3 nM; Dmax = 78% (100 nM) |
| Comparator Or Baseline | Dasatinib: no degradation (DC50 > 10 µM, Dmax negligible) |
| Quantified Difference | >1000-fold improvement in degradation potency |
| Conditions | CAL-148 triple-negative breast cancer cells, 24h treatment, Western blot quantification |
Why This Matters
This confirms DAS-5-oCRBN's unique ability to eliminate c-Src protein rather than merely inhibit it, enabling study of scaffolding functions and degradation-driven pharmacology.
- [1] Mao W, Vandecan NM, Bingham CR, et al. Selective and Potent PROTAC Degraders of c-Src Kinase. ACS Chem Biol. 2024;19(1):110-116. View Source
